

Physical and chemical properties of N-ethyl-3-acetylindole

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Compound of Interest

Compound Name: 1-(1-Ethyl-1H-indol-3-yl)ethanone

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Ethyl-3-Acetylindole and its Core Moiety, 3-Acetylindole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its myriad derivatives, 3-substituted indoles are of particular interest due to their extensive biological activities.[1] This guide provides a detailed technical examination of N-ethyl-3-acetylindole, a representative member of this class. Due to the specificity of this derivative, we will first establish a comprehensive baseline by analyzing its parent compound, 3-acetylindole, for which extensive experimental data is available. We will then extrapolate these findings to delineate the specific properties of N-ethyl-3-acetylindole, focusing on its synthesis, characterization, reactivity, and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical entity.

Core Compound Analysis: 3-Acetylindole

3-Acetylindole (IUPAC name: 1-(1H-indol-3-yl)ethanone) is the foundational molecule for a wide array of N-substituted derivatives.[3] It serves as a critical starting material and intermediate in organic synthesis.[1][4] Its chemical properties have been extensively characterized, providing a reliable framework for understanding its derivatives.

Physicochemical Properties

The fundamental physical and chemical identifiers for 3-acetylindole are summarized below. These properties are crucial for its handling, purification, and use in synthetic protocols.

Property	Value	Source(s)
CAS Number	703-80-0	[5][6][7]
Molecular Formula	C ₁₀ H ₉ NO	[5][6]
Molecular Weight	159.18 g/mol	[5][7]
Appearance	Yellow to light brown powder	[6]
Melting Point	188-192 °C	[6][8]
Boiling Point	~284.7 °C (estimated)	[6]
Solubility	Soluble in DMSO, Dichloromethane, Methanol	[6]
pKa	15.38 ± 0.30 (predicted)	[6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-acetylindole.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are observed for the N-H bond stretch (typically in the range of 3100-3400 cm⁻¹), the aromatic C-H stretch (3000-3100 cm⁻¹), and a strong carbonyl (C=O) stretch from the acetyl group (around 1610-1640 cm⁻¹).[9][10][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is highly diagnostic. It typically shows a singlet for the methyl protons (-CH₃) around δ 2.5 ppm. The aromatic protons on the indole ring appear as a complex multiplet between δ 7.2 and 8.4 ppm. A broad singlet corresponding to the indole N-H proton is also visible at a downfield shift (often > δ 8.0 ppm).[9][10]
 - ¹³C NMR: The carbon spectrum confirms the molecular skeleton, with a characteristic signal for the carbonyl carbon appearing downfield (> δ 190 ppm) and signals for the

aromatic carbons appearing in the δ 110-140 ppm range.

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M^+) at m/z 159.[5] Key fragmentation patterns include the loss of a methyl group (m/z 144) and a ketene group (CH_2CO), which are characteristic of an acetyl substituent.[5]

N-Ethyl-3-Acetylindole: Properties and Analysis

N-ethyl-3-acetylindole (IUPAC name: **1-(1-ethyl-1H-indol-3-yl)ethanone**) is a direct derivative where the indole nitrogen has been alkylated. This modification significantly alters its physical properties and chemical reactivity, primarily by removing the acidic N-H proton.

Predicted Physicochemical Properties

While specific experimental data for N-ethyl-3-acetylindole is sparse, its properties can be reliably predicted based on its structure and the known data for 3-acetylindole and similar N-alkylated indoles.

Property	Predicted Value	Rationale
CAS Number	31835-63-9	Based on chemical databases.
Molecular Formula	$C_{12}H_{13}NO$	Addition of a C_2H_4 unit.
Molecular Weight	187.24 g/mol	Calculated from the molecular formula.
Appearance	Likely a crystalline solid, potentially off-white to yellow.	Similar to the parent compound.
Melting Point	Lower than 3-acetylindole.	The absence of N-H hydrogen bonding reduces intermolecular forces.
Solubility	Increased solubility in nonpolar organic solvents.	The ethyl group enhances lipophilicity.

Comparative Spectroscopic Analysis

The spectroscopic profile of N-ethyl-3-acetylindole is expected to show distinct and predictable differences from its parent compound.

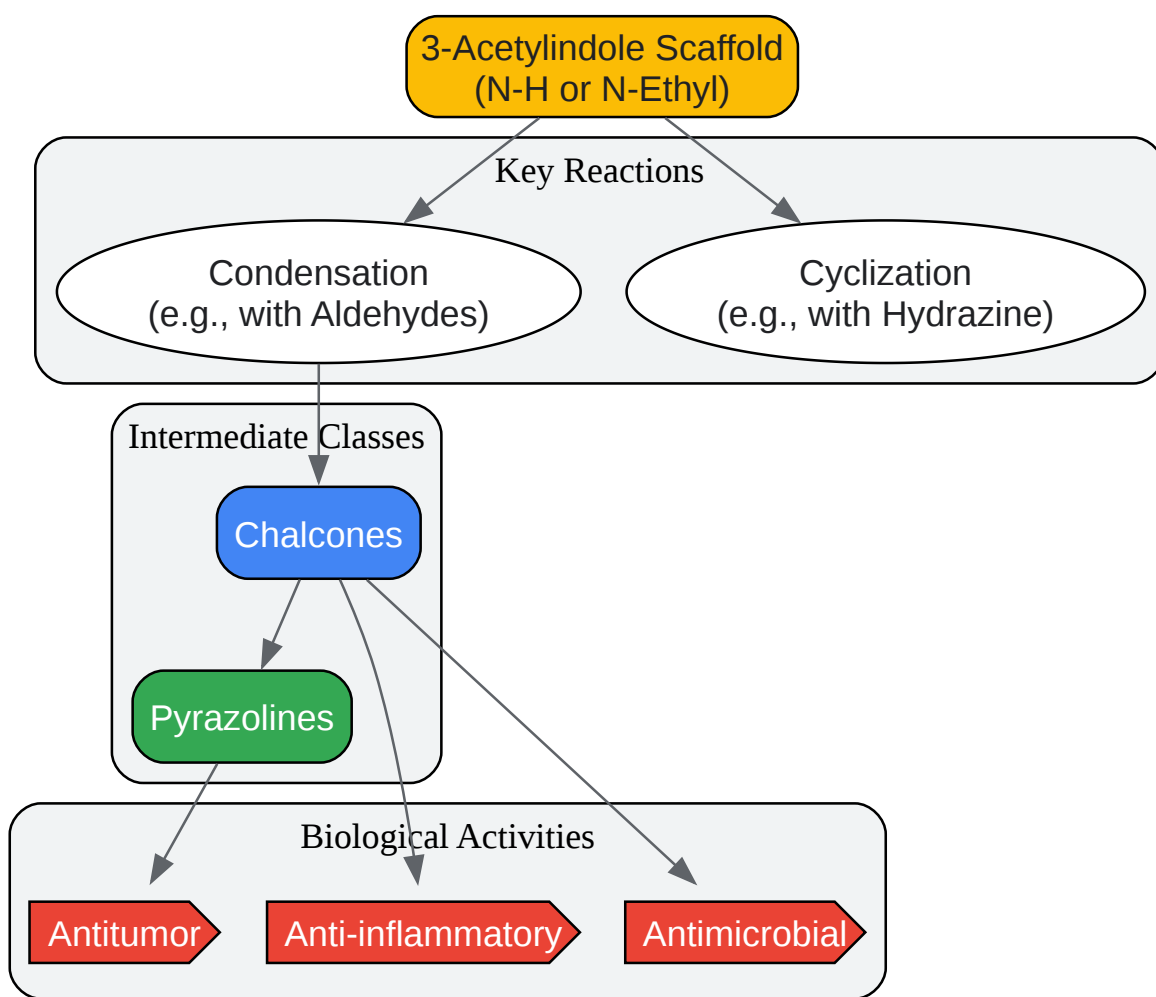
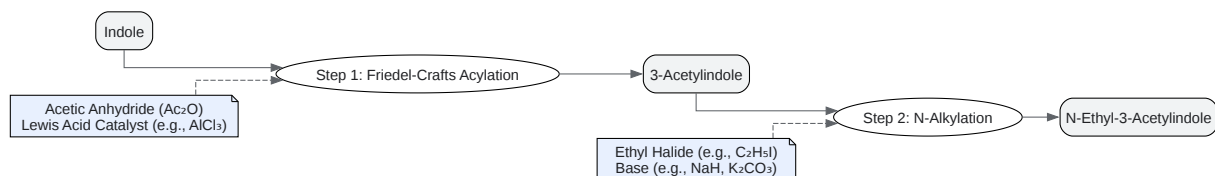
- IR Spectroscopy: The most significant change is the disappearance of the N-H stretching band (around 3100-3400 cm^{-1}). New C-H stretching bands corresponding to the ethyl group will appear around 2850-2970 cm^{-1} .
- ^1H NMR Spectroscopy:
 - The broad singlet for the N-H proton will be absent.
 - New signals for the N-ethyl group will appear: a quartet around δ 4.2 ppm (-N-CH₂-) and a triplet around δ 1.5 ppm (-CH₃), each with a coupling constant (J) of approximately 7.3 Hz. [\[12\]](#)
- Mass Spectrometry: The molecular ion peak (M^+) will shift to m/z 187, corresponding to the increased molecular weight.

Synthesis and Chemical Reactivity

The synthesis of N-ethyl-3-acetylindole can be approached logically from indole. The reactivity of the final product offers numerous pathways for creating more complex molecules.

Proposed Synthetic Workflow

A robust and common two-step synthesis is proposed, starting with the acylation of indole followed by N-alkylation.



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